

Application Notes and Protocols: Boc-PEG4-methyl propionate for Peptide Modification

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Compound of Interest

Compound Name: *Boc-PEG4-methyl propionate*

Cat. No.: *B15621863*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG4-methyl propionate is a versatile heterobifunctional linker widely employed in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This molecule features a tert-butyloxycarbonyl (Boc)-protected amine, a tetraethylene glycol (PEG4) spacer, and a methyl propionate group. The PEG4 spacer enhances aqueous solubility and provides a flexible linkage between conjugated molecules. The Boc-protected amine and the methyl ester allow for sequential and specific modifications of peptides and other biomolecules.^[1]

These application notes provide detailed protocols for the hydrolysis of the methyl ester of **Boc-PEG4-methyl propionate**, subsequent conjugation to a peptide, and the characterization of the resulting modified peptide. The primary application highlighted is the development of peptide-based PROTACs for targeted protein degradation.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C17H32O8	ChemScene
Molecular Weight	364.43 g/mol	ChemScene
Appearance	Colorless to pale yellow oil	BroadPharm
Solubility	Soluble in organic solvents (DMF, DMSO, DCM)	[1]

Applications in Peptide Modification

The primary application of **Boc-PEG4-methyl propionate** in peptide modification is in the synthesis of peptide-based PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3][4] In this context, a peptide can serve as the POI-binding ligand.

The **Boc-PEG4-methyl propionate** linker connects the peptide (POI binder) to a ligand for an E3 ligase (e.g., ligands for VHL or CRBN). The length and flexibility of the PEG4 linker are often critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately determines the efficiency of protein degradation.[2][3]

Experimental Protocols

Protocol 1: Saponification of Boc-PEG4-methyl propionate

This protocol describes the hydrolysis of the methyl ester of **Boc-PEG4-methyl propionate** to the corresponding carboxylic acid (Boc-PEG4-propionic acid), which is necessary for subsequent coupling to the primary amine of a peptide.

Materials:

- **Boc-PEG4-methyl propionate**

- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water (H₂O)
- 1N Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Rotary evaporator
- pH indicator strips or pH meter

Procedure:

- Dissolve **Boc-PEG4-methyl propionate** in a mixture of THF and water (e.g., 3:1 v/v).
- Add a 1.0 to 2.0 molar equivalent of lithium hydroxide dissolved in a small amount of water to the solution.^[5]
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Once the reaction is complete, carefully neutralize the mixture to pH ~4-5 with 1N HCl.^[5]
- Remove the THF under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-PEG4-propionic acid.
- The product can be used in the next step without further purification if LC-MS analysis shows sufficient purity.

Protocol 2: Conjugation of Boc-PEG4-propionic acid to a Peptide

This protocol details the coupling of the generated Boc-PEG4-propionic acid to a peptide containing a free primary amine (e.g., the N-terminus or a lysine side chain) using EDC/NHS chemistry.

Materials:

- Peptide with a free primary amine
- Boc-PEG4-propionic acid (from Protocol 1)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Diisopropylethylamine (DIPEA)
- Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve Boc-PEG4-propionic acid (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF or DMSO.^[1]
 - Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester.
- Coupling to Peptide:
 - Dissolve the peptide (1.0 eq) in anhydrous DMF or DMSO.
 - Add the pre-activated Boc-PEG4-NHS ester solution to the peptide solution.

- Add DIPEA (2-3 eq) to the reaction mixture to act as a base.
- Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
- Monitor the reaction progress by LC-MS.
- Purification:
 - Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the Boc-PEG4-peptide conjugate by RP-HPLC.
 - Lyophilize the pure fractions to obtain the final product.

Protocol 3: Boc Deprotection and Further Modification (PROTAC Synthesis)

This protocol describes the removal of the Boc protecting group to expose a primary amine, which can then be coupled to an E3 ligase ligand to complete the synthesis of a peptide-based PROTAC.

Materials:

- Boc-PEG4-peptide conjugate (from Protocol 2)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- E3 ligase ligand with a carboxylic acid functional group (e.g., pomalidomide-acid)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar coupling agent
- Anhydrous DMF
- DIPEA

Procedure:

- Boc Deprotection:
 - Dissolve the Boc-PEG4-peptide conjugate in a solution of 20-50% TFA in DCM.[\[1\]](#)
 - Stir at room temperature for 30-60 minutes.
 - Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA.
- Coupling to E3 Ligase Ligand:
 - Dissolve the deprotected H₂N-PEG4-peptide conjugate, the E3 ligase ligand-acid (1.2 eq), and HATU (1.2 eq) in anhydrous DMF.
 - Add DIPEA (3-4 eq) to the reaction mixture.
 - Stir at room temperature for 2-4 hours, monitoring by LC-MS.
- Final Purification:
 - Purify the final peptide-PROTAC conjugate by RP-HPLC.
 - Characterize the final product by LC-MS and NMR.

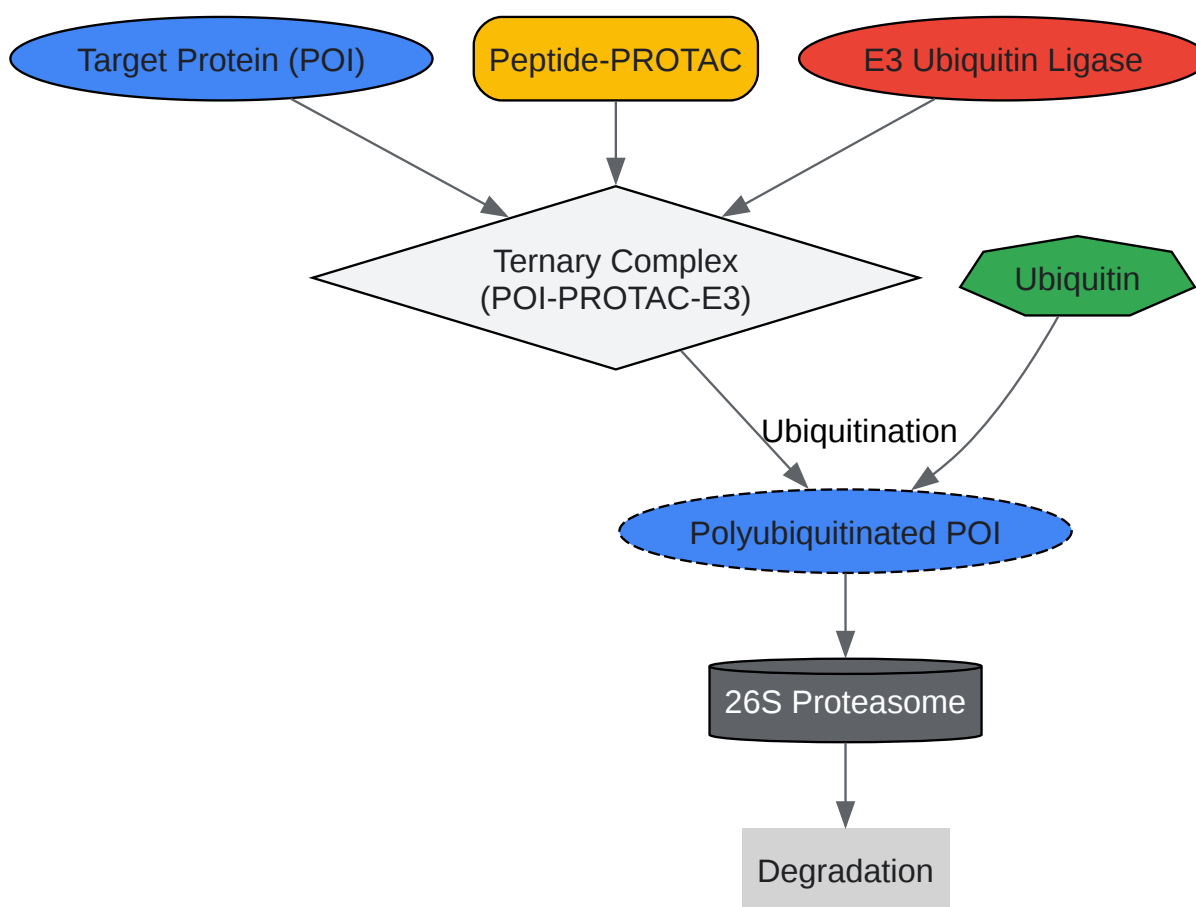
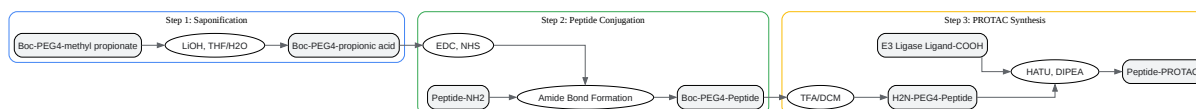
Data Presentation

The efficacy of a peptide-based PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (D_{max}).

PROTAC Component	Target Protein	E3 Ligase	Linker Type	DC50 (nM)	Dmax (%)	Reference
Peptide-based	Tau	-	PEG	-	-	[6]
Small Molecule	BTK	CRBN	Short Alkyl/Ether	1-40	>90	[2]
Small Molecule	SMARCA2/4	VHL	PEG-based	250-300	65-70	[2]
Small Molecule	BRD4	CRBN	4-5 PEG units	< 500	> 90	-
Small Molecule (RC-1)	BTK	-	PEG6	-	Prominent Degradation	[7]
Small Molecule (NC-1)	BTK	-	-	2.2	97	[7]

Note: This table provides representative data to illustrate the impact of different linkers and ligands on PROTAC efficacy. The performance of a PROTAC is highly dependent on the specific combination of the target protein, E3 ligase, and linker.

Visualizations



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